N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a structurally complex molecule featuring a benzothiazole core substituted with a bromine atom at position 6, linked via an amide bond to a bicyclo[2.2.1]heptane system. The bicyclo framework is further substituted with 3,3-dimethyl and 2-methylidene groups, introducing significant steric and electronic complexity. This compound’s synthesis likely involves coupling a bicycloheptane carboxylic acid derivative with 6-bromo-1,3-benzothiazol-2-amine, employing standard amide-forming reagents.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2OS/c1-10-17(2,3)11-6-7-18(10,9-11)15(22)21-16-20-13-5-4-12(19)8-14(13)23-16/h4-5,8,11H,1,6-7,9H2,2-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAPYQRKWJXYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates . This reaction is carried out under mild conditions using a chiral tertiary amine as the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, research has demonstrated that benzothiazole-based compounds can disrupt bacterial cell wall synthesis, making them potential candidates for developing new antibiotics .
Anticancer Properties
Benzothiazole derivatives are also being investigated for their anticancer activities. The compound has shown cytotoxic effects on cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicate that it may induce apoptosis in cancer cells by activating specific cellular pathways .
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been explored to improve thermal stability and mechanical strength. For example, polymers synthesized with benzothiazole derivatives have shown increased resistance to degradation under UV light .
Photonic Applications
Due to the unique optical properties of benzothiazole compounds, there is ongoing research into their use in photonic devices. The compound's ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Synthesis of Complex Molecules
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide serves as an important synthetic intermediate in the preparation of more complex organic molecules. It can be utilized in various coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds .
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | DMSO, 90°C | 97% |
| Heck Reaction | DMSO, 100°C | 70% |
Antimicrobial Efficacy Study
A case study conducted on the antimicrobial efficacy of benzothiazole derivatives included this compound. The study involved testing against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
Cancer Cell Line Testing
In another study focusing on anticancer properties, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent cytotoxicity with IC50 values suggesting effectiveness at low concentrations.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the bicyclo[2.2.1]heptane scaffold provides rigidity and spatial orientation, facilitating specific binding to target sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared below with structurally related molecules, focusing on core structures, substituents, and functional properties.
Structural and Functional Comparison
Key Observations
The 2-methylidene group may act as a reactive site for further functionalization. In contrast, ’s bicycloheptane derivative features a coumarin-derived oxyimino group, enabling π-π stacking interactions critical for binding to aromatic residues in proteins .
Benzothiazole Derivatives :
- The 6-bromo substitution in the target compound and ’s analog facilitates halogen bonding, a key interaction in drug-receptor binding. However, ’s 3-ethyl group reduces steric hindrance compared to the target’s bicyclo system, possibly altering substrate specificity .
- ’s benzothiazine dioxides lack the amide linkage but incorporate sulfone groups, enhancing thermal stability and making them suitable for high-temperature reactions .
Functional Group Diversity :
- The target’s amide group enables hydrogen bonding, while ’s benzodithiazine incorporates a nitrile (C≡N) and sulfone (SO₂), broadening its electronic profile for diverse reactivity .
- ’s dimethylsulfamoyl group improves aqueous solubility, a property absent in the hydrophobic bicycloheptane of the target compound .
Spectroscopic Characterization
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H19BrN2OS
- Molecular Weight : 391.3 g/mol
Synthesis
The synthesis of this compound involves multiple steps starting from 6-bromo-1,3-benzothiazole and various reagents to achieve the desired bicyclic structure. The reaction conditions typically include the use of solvents like DMSO and catalysts such as palladium complexes to facilitate the formation of the carboxamide linkage.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study on substituted benzothiazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including U2OS and SH-SY5Y cells, which are commonly used models for testing anticancer activity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways associated with cancer progression .
Neuroprotective Effects
Benzothiazole derivatives have also shown promise in neuroprotection. In particular, compounds similar to this compound have been tested for their effects on neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). These studies focus on their ability to interact with TDP-43 protein aggregates, which are implicated in ALS pathology .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Benzothiazole derivatives have been explored for their effectiveness against various bacterial strains and fungi, indicating a broad spectrum of biological activity that warrants further investigation .
Study 1: Anticancer Efficacy
A recent study published in the Georgia Journal of Science investigated a series of benzothiazole compounds for their anticancer effects on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and increased apoptosis rates compared to control groups .
Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective agents highlighted that benzothiazole derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration . The study utilized various assays to measure cell viability and oxidative stress markers.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
